3-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its intricate molecular structure, which includes a methoxy group, a phenylethyl group, and an indole moiety.
Preparation Methods
The synthesis of 3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the indole in the presence of a Lewis acid catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting the methoxy-substituted benzoyl chloride with an amine derivative.
Coupling of the Indole and Benzamide Fragments: The final step involves coupling the indole fragment with the benzamide core through a hydrazone formation reaction, where the hydrazine derivative reacts with the carbonyl group of the benzamide.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzamide derivatives with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing anti-inflammatory benefits.
Comparison with Similar Compounds
3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can be compared with other similar benzamide derivatives, such as:
N-Methoxy-N-methylbenzamide: This compound has a simpler structure and is used as a reagent in organic synthesis.
3-Methoxy-N-methylaniline: This compound is used in the synthesis of dyes and pigments.
2,3-Dimethoxybenzamide: This compound has been studied for its antioxidant and antibacterial activities.
The uniqueness of 3-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide lies in its complex structure, which allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C26H24N4O4/c1-34-20-11-7-10-19(16-20)25(32)27-17-23(31)28-29-24-21-12-5-6-13-22(21)30(26(24)33)15-14-18-8-3-2-4-9-18/h2-13,16,33H,14-15,17H2,1H3,(H,27,32) |
InChI Key |
TXIWKYJJSUSSFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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